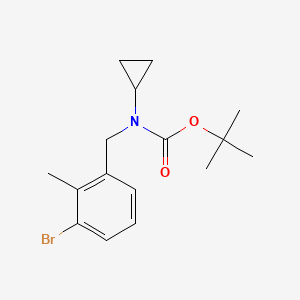
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine is a complex organic compound that features a combination of bromine, fluorine, and trifluoroethoxy groups attached to a benzyl and piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyl precursor followed by the introduction of the trifluoroethoxy group through nucleophilic substitution. The final step involves the coupling of the difluoropiperidine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the bromination and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The trifluoroethoxy and difluoropiperidine groups can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)piperidine
- 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-fluoropiperidine
- 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4,4-trifluoropiperidine
Uniqueness
1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine stands out due to the presence of both bromine and multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF5NO/c15-11-3-1-2-10(12(11)22-9-14(18,19)20)8-21-6-4-13(16,17)5-7-21/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJYGVIFJDNECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














